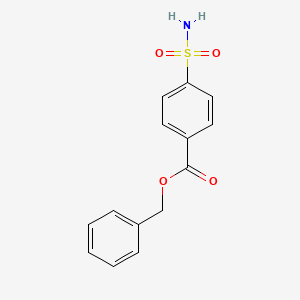

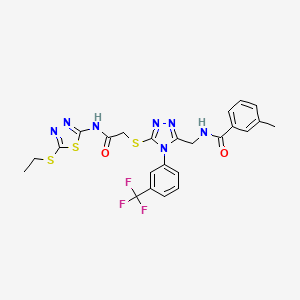

![molecular formula C7H8O3 B2594875 (1S,2R,4S)-7-氧杂双环[2.2.1]庚-5-烯-2-羧酸 CAS No. 38263-46-6](/img/structure/B2594875.png)

(1S,2R,4S)-7-氧杂双环[2.2.1]庚-5-烯-2-羧酸

描述

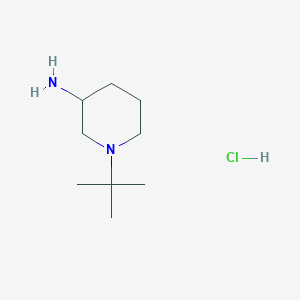

“(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the IUPAC name (1S,2R,4S)-bicyclo [2.2.1]hept-5-ene-2-carboxylic acid . It has a molecular weight of 140.14 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9)/t4-,5-,6+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis

The compound has a molecular weight of 140.14 . Other physical and chemical properties such as density, boiling point, and refractive index are not available in the search results.科学研究应用

环氧化反应

(1S,2R,4S)-7-氧杂双环[2.2.1]庚-5-烯-2-羧酸: 可以发生环氧化反应,生成环氧化衍生物。一个值得注意的例子是使用过乙酸溶液在无水二恶烷中对内型和外型-双环[2.2.1]庚-5-烯-2,3-二羧酸N-芳基酰亚胺进行环氧化反应。 该过程会生成5,6-外型-环氧双环庚烷二羧酸N-芳基酰亚胺 。该反应对酰亚胺片段的构型或芳香环上的取代基位置不敏感。

过渡金属催化的二聚化

(1S,2R,4S)-7-氧杂双环[2.2.1]庚-5-烯-2-羧酸: 在过渡金属催化的烯烃二聚化反应中充当环状烯烃。 该反应在合成化学和材料科学领域具有重要意义 .

抗菌活性

通过不对称狄尔斯-阿尔德反应合成了双环[2.2.1]庚-5-烯-2,3-二羧酸酯的光学活性烷基和环烷基氢衍生物。 这些化合物表现出抗菌活性,使其成为进一步研究的有趣目标 .

骨架和二氧杂环丁烷合成

N-(双环[2.2.1]庚-5-烯-内型-2-基甲基)芳基磺酰胺与环氧氯丙烷反应生成一系列骨架N-[(环氧乙烷-2-基)甲基]磺酰胺和新的二氧杂环丁烷。 这些化合物在有机合成和催化领域具有潜在的应用价值 .

属性

IUPAC Name |

(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9)/t4-,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZLZWREBWOZCZ-PBXRRBTRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(C1C(=O)O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C=C[C@@H]([C@@H]1C(=O)O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38263-46-6 | |

| Record name | rac-(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

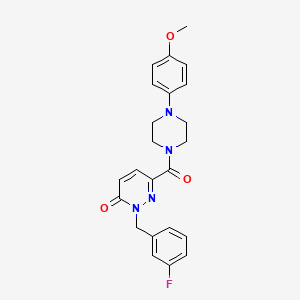

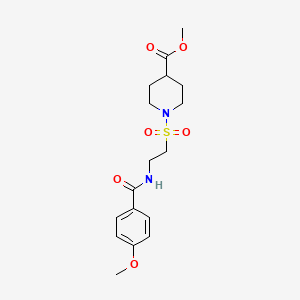

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2594799.png)

![N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2594807.png)